

Application Notes and Protocols for CH1055-NHS Ester Antibody Conjugation

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Compound of Interest

Compound Name: CH1055

Cat. No.: B12422057

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Introduction

CH1055 is a near-infrared II (NIR-II) fluorescent dye with an emission maximum around 1055 nm, making it a valuable tool for in vivo imaging applications that require deep tissue penetration and high signal-to-background ratios.[1] When functionalized with an N-hydroxysuccinimide (NHS) ester, **CH1055** can be covalently conjugated to primary amines on antibodies and other proteins, creating targeted probes for molecular imaging and diagnostics.[2][3] This document provides a detailed protocol for the conjugation of **CH1055**-NHS ester to antibodies, outlining the necessary materials, procedures, and data analysis techniques for successful and reproducible results.

The conjugation chemistry relies on the reaction of the **CH1055**-NHS ester with the ϵ -amino groups of lysine residues on the antibody to form a stable amide bond. This method is one of the most common and effective strategies for labeling proteins with fluorescent dyes.[4][5] Proper control over reaction conditions such as pH, temperature, and molar ratios is crucial for achieving the desired degree of labeling (DOL) without compromising the antibody's immunoreactivity.[6]

Data Presentation

Table 1: Recommended Reaction Conditions for CH1055-NHS Ester Antibody Conjugation

Parameter	Recommended Value/Range	Notes
Antibody Concentration	2 - 10 mg/mL	Higher concentrations can improve labeling efficiency.[2][7]
Reaction Buffer	0.1 M Sodium Bicarbonate or PBS, pH 8.0 - 8.5	The reaction is pH-dependent; a slightly basic pH is optimal for the reaction with primary amines.[2][4]
CH1055-NHS Ester Stock Solution	10 mM in anhydrous DMSO or DMF	Prepare fresh before each use to avoid hydrolysis of the NHS ester.[6]
Molar Ratio (Dye:Antibody)	5:1 to 20:1	This should be optimized for each antibody to achieve the desired DOL. A starting point of 10:1 is often recommended.[7]
Reaction Time	1 - 2 hours	Optional step to terminate the reaction by consuming unreacted NHS ester.[6]
Reaction Temperature	Room Temperature (20-25°C)	
Quenching Reagent	1 M Tris-HCl or Glycine, pH ~8.0	

Table 2: Materials and Reagents

Material/Reagent	Supplier Example	Purpose
CH1055-NHS Ester	(Not specified)	NIR-II fluorescent dye for conjugation.
Purified Antibody (BSA and azide-free)	Various	The protein to be labeled. Carrier proteins and sodium azide must be removed as they interfere with the reaction.
Anhydrous Dimethyl Sulfoxide (DMSO)	Sigma-Aldrich	Solvent for dissolving the CH1055-NHS ester.
Sodium Bicarbonate (NaHCO_3)	Fisher Scientific	Component of the reaction buffer to maintain optimal pH.
Phosphate-Buffered Saline (PBS)	Gibco	Buffer for antibody dialysis and purification.
Size-Exclusion Chromatography Column (e.g., Sephadex G-25)	Cytiva	For purification of the antibody-dye conjugate from free dye. [2]
1 M Tris-HCl, pH 8.0	Invitrogen	Quenching reagent.
Spectrophotometer (UV-Vis)	Beckman Coulter	For determining the concentration and Degree of Labeling (DOL) of the conjugate.

Experimental Protocols

Preparation of Antibody

- **Buffer Exchange:** If the antibody is in a buffer containing primary amines (e.g., Tris) or stabilizers like bovine serum albumin (BSA) or gelatin, it must be purified. Dialyze the antibody against 0.1 M sodium bicarbonate buffer or PBS (pH 8.0-8.5) overnight at 4°C with at least two buffer changes.[\[4\]](#)
- **Concentration Adjustment:** Adjust the antibody concentration to 2-10 mg/mL in the reaction buffer. The optimal concentration may need to be determined empirically, but higher

concentrations generally lead to better labeling efficiency.[\[2\]](#)[\[7\]](#)

Preparation of CH1055-NHS Ester Stock Solution

- Allow the vial of **CH1055**-NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
- Add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM stock solution.
- Vortex briefly to ensure the dye is fully dissolved. This solution should be prepared immediately before use as NHS esters are susceptible to hydrolysis.[\[6\]](#)

Antibody Conjugation Reaction

- Add the calculated volume of the 10 mM **CH1055**-NHS ester stock solution to the antibody solution. A typical starting molar ratio of dye to antibody is 10:1. This ratio may need to be optimized to achieve the desired DOL.
- Gently mix the reaction solution immediately by pipetting up and down or by gentle vortexing.
- Incubate the reaction for 1-2 hours at room temperature, protected from light.[\[4\]](#)

(Optional) Quenching of the Reaction

- To terminate the reaction, add a quenching solution such as 1 M Tris-HCl or glycine to a final concentration of 50-100 mM.[\[6\]](#)
- Incubate for an additional 15-30 minutes at room temperature. This step will cap any unreacted NHS ester groups.

Purification of the Conjugate

- Separate the **CH1055**-conjugated antibody from the unreacted free dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS.[\[2\]](#)
- Load the reaction mixture onto the column and collect the fractions. The first colored band to elute is the labeled antibody. The free dye will elute later.

- Pool the fractions containing the purified conjugate.

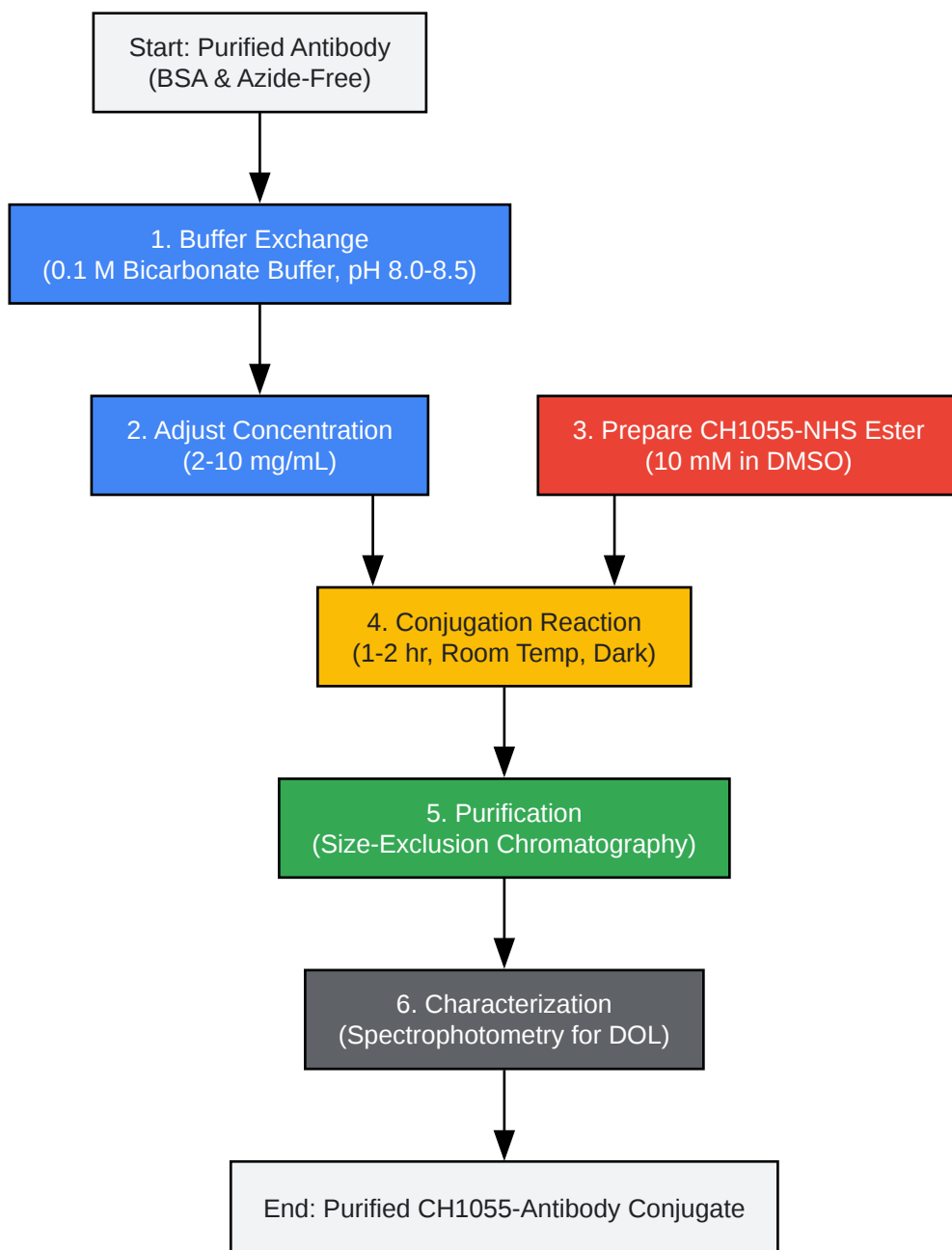
Characterization of the CH1055-Antibody Conjugate

The Degree of Labeling (DOL), which represents the average number of dye molecules per antibody, can be determined spectrophotometrically.

- Measure the absorbance of the purified conjugate at 280 nm (A_{280}) and at the maximum absorbance of **CH1055** (approximately 808 nm, denoted as A_{\max}).
- Calculate the concentration of the antibody and the dye using the following equations. Note that the molar extinction coefficient (ϵ) for **CH1055** and a correction factor (CF) for the dye's absorbance at 280 nm would be required from the dye manufacturer. For this example, we will use hypothetical values.
 - Molar concentration of Antibody = $[A_{280} - (A_{\max} \times CF)] / \epsilon_{\text{protein}}$
 - $\epsilon_{\text{protein}}$ for IgG is typically $\sim 210,000 \text{ M}^{-1}\text{cm}^{-1}$
 - Molar concentration of Dye = $A_{\max} / \epsilon_{\text{dye}}$
- Calculate the DOL:
 - $\text{DOL} = (\text{Molar concentration of Dye}) / (\text{Molar concentration of Antibody})$

An optimal DOL is typically between 2 and 8 for most applications to ensure sufficient signal without causing excessive quenching or altering the antibody's function.

Mandatory Visualization



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Caption: Workflow for **CH1055**-NHS Ester Antibody Conjugation.

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